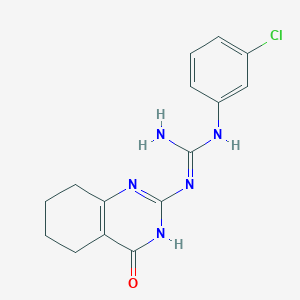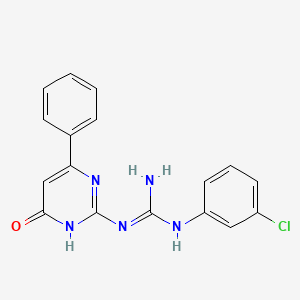
N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Overview
Description
N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3) that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine involves the inhibition of GSK-3 activity by binding to the ATP-binding site of the enzyme. GSK-3 is a constitutively active kinase that phosphorylates a wide range of substrates, including β-catenin, glycogen synthase, and tau protein. Inhibition of GSK-3 activity by N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine leads to the dephosphorylation of these substrates and can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has been shown to have a variety of biochemical and physiological effects in various cell types and animal models. Inhibition of GSK-3 activity by N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has been shown to promote cell survival, enhance insulin sensitivity, and stimulate cell proliferation. Additionally, N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has been shown to have anti-inflammatory effects and can promote the differentiation of stem cells into specific cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine in lab experiments is its potency and selectivity for GSK-3 inhibition. This allows for precise control over the downstream effects of GSK-3 inhibition and can help to elucidate the role of GSK-3 in various biological processes. Additionally, N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective tool for scientific research.
One limitation of using N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine in lab experiments is its potential for off-target effects. While N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine is a selective inhibitor of GSK-3, it can also inhibit other kinases at high concentrations. Additionally, N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine can have different effects on different cell types, making it important to validate its effects in each experimental system.
Future Directions
There are many potential future directions for research on N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine and its effects on GSK-3. One area of interest is the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has been shown to have neuroprotective effects in animal models of these diseases, and further research could help to elucidate the underlying mechanisms.
Another potential area of research is the role of GSK-3 in cancer. GSK-3 has been shown to play a role in tumor growth and metastasis, and inhibition of GSK-3 activity by N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine could have therapeutic potential in cancer treatment.
In conclusion, N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine is a potent and selective inhibitor of GSK-3 that has been widely used in scientific research. Its synthesis method has been optimized to produce high yields and purity, making it a reliable and cost-effective compound for scientific research. N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has a variety of biochemical and physiological effects and has potential for future research in neurodegenerative diseases and cancer.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. GSK-3 is a serine/threonine kinase that plays a key role in the regulation of many cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has been shown to inhibit GSK-3 activity in a dose-dependent manner, making it an effective tool to study the downstream effects of GSK-3 inhibition.
properties
IUPAC Name |
1-(3-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-9-4-3-5-10(8-9)18-14(17)21-15-19-12-7-2-1-6-11(12)13(22)20-15/h3-5,8H,1-2,6-7H2,(H4,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXBRGVGUVLWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)/N=C(\N)/NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-cyclohexen-1-yl)-8-methyl-2-(1-piperidinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730950.png)
![3-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinyl}propanenitrile](/img/structure/B3730960.png)
![N-(3-methylphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3730971.png)
![N-(2,4-dimethylphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3730977.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone](/img/structure/B3730980.png)
![6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3730985.png)
methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3730996.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3731010.png)


![5-allyl-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3731049.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B3731065.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3731067.png)